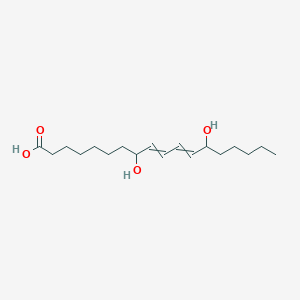
8,13-Dihydroxyoctadeca-9,11-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,13-Dihydroxyoctadeca-9,11-dienoic acid is a fatty acid derivative known for its unique structure and properties. It belongs to the class of octadecadienoic acids and is characterized by the presence of hydroxyl groups at the 8th and 13th positions, along with double bonds at the 9th and 11th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,13-dihydroxyoctadeca-9,11-dienoic acid typically involves the hydroxylation of octadecadienoic acid derivatives. One common method includes the use of specific enzymes or chemical catalysts to introduce hydroxyl groups at the desired positions. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective hydroxylation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using microorganisms capable of producing the desired hydroxylated fatty acids. These processes are optimized for yield and purity, often involving downstream purification steps such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 8,13-Dihydroxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 8,13-dioxooctadeca-9,11-dienoic acid.
Reduction: Formation of 8,13-dihydroxyoctadecanoic acid.
Substitution: Formation of various ester or ether derivatives.
Aplicaciones Científicas De Investigación
8,13-Dihydroxyoctadeca-9,11-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mecanismo De Acción
The mechanism of action of 8,13-dihydroxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The hydroxyl groups and double bonds play a crucial role in its biological activity, influencing its binding affinity and specificity towards target proteins .
Comparación Con Compuestos Similares
9,12-Octadecadienoic acid:
13-Hydroxyoctadeca-9,11-dienoic acid: Similar structure but with a single hydroxyl group at the 13th position.
9,10,13-Trihydroxyoctadec-11-enoic acid: Contains three hydroxyl groups and a single double bond
Uniqueness: 8,13-Dihydroxyoctadeca-9,11-dienoic acid is unique due to its specific hydroxylation pattern and the presence of conjugated double bonds. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
156927-00-3 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
8,13-dihydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-6-11-16(19)13-9-10-14-17(20)12-7-4-5-8-15-18(21)22/h9-10,13-14,16-17,19-20H,2-8,11-12,15H2,1H3,(H,21,22) |
Clave InChI |
HIEIDLBUOKMENO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC=CC(CCCCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


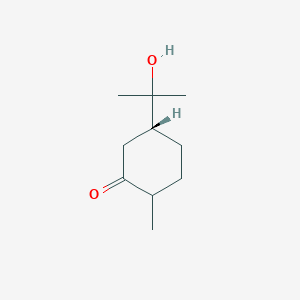
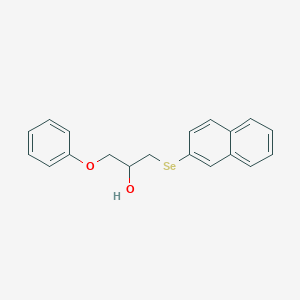
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

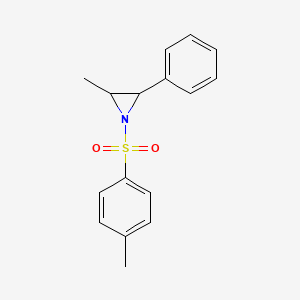
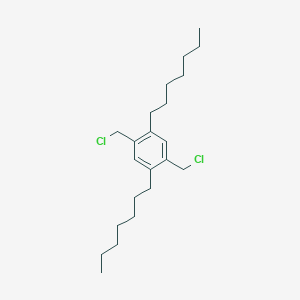
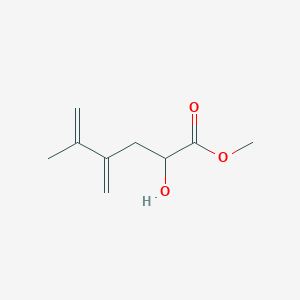
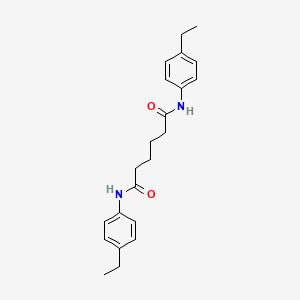
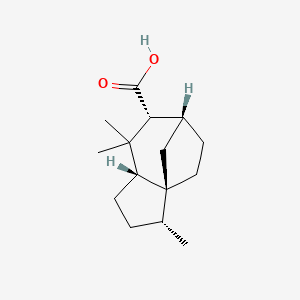

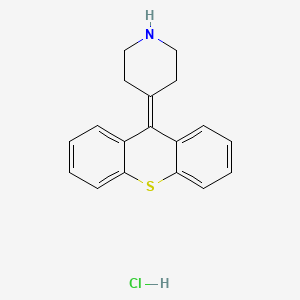
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
